molecular formula C8H17NOS B13256492 2-[(Thian-3-yl)amino]propan-1-ol

2-[(Thian-3-yl)amino]propan-1-ol

Cat. No.: B13256492
M. Wt: 175.29 g/mol
InChI Key: NEOUJPUMKRAYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Thian-3-yl)amino]propan-1-ol is an amino alcohol derivative featuring a six-membered saturated thiane ring (containing sulfur) substituted at the third position, linked via an amino group to the second carbon of a propan-1-ol backbone.

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

2-(thian-3-ylamino)propan-1-ol

InChI

InChI=1S/C8H17NOS/c1-7(5-10)9-8-3-2-4-11-6-8/h7-10H,2-6H2,1H3

InChI Key

NEOUJPUMKRAYHS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1CCCSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thian-3-yl)amino]propan-1-ol typically involves the reaction of a thiopyran derivative with an appropriate amine. One common method involves the reaction of tetrahydro-2H-thiopyran-3-amine with 1-chloropropan-2-ol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of 2-[(Thian-3-yl)amino]propan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(Thian-3-yl)amino]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Thian-3-yl)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Thian-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several structurally related amino alcohols, primarily impurities in hormonal contraceptives. Key comparisons are outlined below:

Core Structural Differences

Compound Name Key Structural Features
2-[(Thian-3-yl)amino]propan-1-ol Saturated thiane ring (6-membered), amino group at C2 of propanol, hydroxyl at C1.
a: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Unsaturated thiophene (5-membered), methylamino at C3, hydroxyl at C1 .
e: (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Thiophene and naphthalene moieties, ether linkage, methylamine substituent .

Physicochemical Properties

  • Solubility: The saturated thiane ring in 2-[(Thian-3-yl)amino]propan-1-ol likely enhances polarity compared to thiophene-containing analogs (e.g., compound a), increasing solubility in polar solvents like water or ethanol. Thiophene-based compounds exhibit lower solubility due to aromaticity .
  • Stability : Thiane’s saturated structure reduces susceptibility to oxidation compared to thiophene derivatives, which may degrade under light or oxidative conditions .
  • Stereochemistry : Compound e specifies an (S)-configuration, suggesting enantiomeric purity impacts bioactivity. The user compound’s stereochemistry (unreported in evidence) would similarly influence its pharmacokinetics.

Pharmacological Relevance

  • Impurity Profiles: Compounds a–g are monitored as impurities in drospirenone formulations, with strict USP acceptance criteria (e.g., ≤0.3% for unspecified impurities) . 2-[(Thian-3-yl)amino]propan-1-ol may share synthetic pathways with these analogs, warranting similar quality control.
  • Bioactivity: Thiophene- and naphthalene-containing analogs (e.g., b, d, e) exhibit varied receptor interactions due to aromatic π-systems.

Data Table: Key Features of Compared Compounds

Compound ID Structure Highlights Functional Groups Pharmacological Role Reference
User Compound Thiane ring, C2 amino, C1 hydroxyl Amino alcohol, saturated sulfur ring Hypothetical API intermediate
a Thiophene, C3 methylamino, C1 hydroxyl Aromatic heterocycle, methylamine Drospirenone impurity
e Thiophene, naphthalene, ether linkage Naphthyloxy, methylamine Synthetic byproduct

Research Findings and Implications

Synthetic Challenges : Thiane ring synthesis requires hydrogenation of thiophene precursors, a step absent in compounds a–g , complicating scalability .

Regulatory Considerations : USP guidelines for related compounds emphasize stringent impurity control (e.g., ≤0.1% for specified impurities), suggesting similar thresholds for the user compound .

Stability Advantages : The saturated thiane ring may enhance shelf-life compared to thiophene analogs, which degrade into reactive intermediates (e.g., compound f , 1-fluoronaphthalene) .

Biological Activity

2-[(Thian-3-yl)amino]propan-1-ol, also known as 3-amino-2-methyl-1-(thian-3-yl)propan-1-ol, is an organic compound characterized by its unique thian structure, which incorporates a sulfur atom within a five-membered ring. This compound features both an amino group and a hydroxyl group, making it a versatile molecule with significant potential in various biological applications, particularly in antimicrobial and anticancer research.

The molecular formula of 2-[(Thian-3-yl)amino]propan-1-ol is C_5H_11NOS, and its structure allows for diverse chemical reactions, including oxidation and substitution. The presence of the thian group enhances its interaction with biological targets, potentially modulating enzyme activity and receptor interactions.

Antimicrobial Properties

Research indicates that 2-[(Thian-3-yl)amino]propan-1-ol exhibits significant antimicrobial activity . Studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for further investigation in drug development aimed at treating infections caused by resistant pathogens.

Induction of Apoptosis

In addition to its antimicrobial effects, this compound has been studied for its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways that lead to programmed cell death, presenting a potential therapeutic avenue for cancer treatment.

The biological activity of 2-[(Thian-3-yl)amino]propan-1-ol is attributed to its ability to bind to specific enzymes and receptors within biological systems. The amino and hydroxyl groups facilitate hydrogen bonding, influencing various processes such as:

  • Enzyme inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor activation : It can activate receptors that regulate cellular functions, potentially leading to therapeutic effects .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-(Ethylamino)ethan-1-ol hydrochlorideCHClN\OLacks thian ring; stimulating effects on the nervous system.
2-(Aminoethyl)thiazoleCHN\O\SContains a thiazole ring; known for antimicrobial properties.
3-Aminopropan-1-olCHN\OSimple amino alcohol; used mainly in biochemical applications.

The unique combination of the thian ring and amino alcohol functionalities in 2-[(Thian-3-yl)amino]propan-1-ol may provide distinct biological activities not observed in simpler analogs.

Study on Antimicrobial Activity

A study conducted by researchers demonstrated that 2-[(Thian-3-yl)amino]propan-1-ol significantly inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics.

Cancer Cell Apoptosis Induction

In vitro studies revealed that treatment with 2-[(Thian-3-yl)amino]propan-1-ol led to increased apoptosis rates in various cancer cell lines. Flow cytometry analysis showed a significant increase in Annexin V-positive cells, indicating early apoptotic changes after treatment with the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.